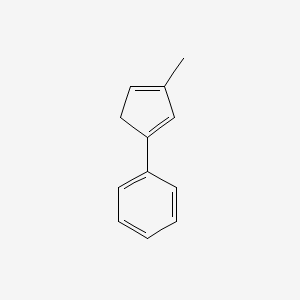
(3-Methylcyclopenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclopenta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C12H12 It consists of a benzene ring attached to a 3-methylcyclopenta-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of cyclopentadiene with a suitable methylating agent to introduce the methyl group at the 3-position. This is followed by a Diels-Alder reaction with benzene to form the final product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the steam cracking of naphtha to produce cyclopentadiene, which is then methylated and reacted with benzene. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while hydrogenation can produce fully saturated hydrocarbons .
Scientific Research Applications
(3-Methylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to (3-Methylcyclopenta-1,3-dien-1-yl)benzene, it shares the cyclopentadiene moiety but lacks the benzene ring.
Methylcyclopentadiene: Similar in structure but without the benzene ring.
Benzene: The simplest aromatic hydrocarbon, it forms the basis for many substituted derivatives.
Uniqueness
This compound is unique due to its combination of a benzene ring and a methyl-substituted cyclopentadiene moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
77067-15-3 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3-methylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C12H12/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
HEZUJRQEKOBRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















